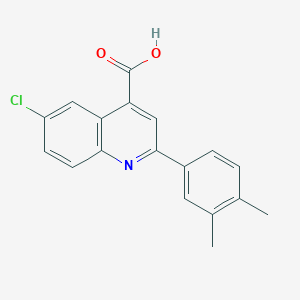

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 445289-11-2. It has a molecular weight of 311.77 . The IUPAC name for this compound is 6-chloro-2-(3,4-dimethylphenyl)-4-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Development

The quinoline motif, including derivatives like 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, is a core template in drug design due to its broad spectrum of bioactivity. It’s a pharmacophore that has shown substantial efficacy in the development of new drugs .

Antimicrobial Agents

Quinoline derivatives are known for their antimicrobial activity against various Gram-positive and Gram-negative microbial species. The structural modification of quinoline compounds can lead to enhanced therapeutic effects, making them valuable in the treatment of infections .

Anticancer Research

The quinoline nucleus is present in many compounds with anticancer activity. Research into quinoline derivatives continues to be a promising avenue for the development of new anticancer drugs .

Antimalarial Activity

Quinolines have a long history of use in antimalarial drugs. The modifications to the quinoline structure, such as those found in 6-Chloro-quinoline derivatives, can improve efficacy against malaria-causing parasites .

Antidepressant and Anticonvulsant Properties

Quinoline derivatives have been investigated for their potential use as antidepressants and anticonvulsants, expanding the therapeutic potential of this class of compounds .

Anti-inflammatory and Antioxidant Applications

The anti-inflammatory and antioxidant properties of quinoline derivatives make them candidates for the treatment of various inflammatory disorders and conditions associated with oxidative stress .

Mecanismo De Acción

Mode of Action

Quinoline derivatives have been known to interact with various biological targets, leading to a wide range of potential therapeutic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid are currently unknown . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Direcciones Futuras

While specific future directions for “6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid” are not available, research into quinoline derivatives is ongoing. For example, protocols have been developed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This suggests that there may be new and exciting developments in the study and application of quinoline derivatives in the future .

Propiedades

IUPAC Name |

6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFAYTBCOPFSHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353786 |

Source

|

| Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

CAS RN |

445289-11-2 |

Source

|

| Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide](/img/structure/B444083.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444084.png)

![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444085.png)

![N-(tert-butyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444087.png)

![(2,5-Dimethylpiperidin-1-yl)[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B444089.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444091.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444092.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444093.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444094.png)

![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444095.png)

![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444098.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(5-bromo-8-quinolinyl)benzamide](/img/structure/B444099.png)

![10-{[4-(3-Fluorobenzoyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B444102.png)